2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one is a chemical compound characterized by its unique structure, which includes a benzodithiol ring fused to a cycloheptanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a benzodithiol precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodithiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodithiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one involves its interaction with molecular targets, which can include enzymes or receptors. The benzodithiol ring may interact with thiol groups in proteins, leading to modulation of their activity. The cycloheptanone moiety can also play a role in binding to specific sites on target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-Benzodithiol-2-yl)cyclohexan-1-one: Similar structure but with a cyclohexane ring instead of cycloheptane.
2-(2H-1,3-Benzodithiol-2-yl)cyclopentan-1-one: Contains a cyclopentane ring.
2-(2H-1,3-Benzodithiol-2-yl)cyclooctan-1-one: Features a cyclooctane ring.
Uniqueness
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its analogs with smaller or larger rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
112146-02-8 |
---|---|
Molecular Formula |
C14H16OS2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(1,3-benzodithiol-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C14H16OS2/c15-11-7-3-1-2-6-10(11)14-16-12-8-4-5-9-13(12)17-14/h4-5,8-10,14H,1-3,6-7H2 |
InChI Key |
ZKRJPXMXBHHIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2SC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.